molecular formula C11H9Br B181319 2-Bromo-7-methylnaphthalene CAS No. 187746-76-5

2-Bromo-7-methylnaphthalene

Cat. No.: B181319
CAS No.: 187746-76-5
M. Wt: 221.09 g/mol
InChI Key: QPVFMEFJFFQONP-UHFFFAOYSA-N
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Description

2-Bromo-7-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methyl group at the seventh position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

2-Bromo-7-methylnaphthalene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds and in the investigation of biochemical pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 2-Bromo-7-methylnaphthalene indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 , and the precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methylnaphthalene typically involves the bromination of 7-methylnaphthalene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like carbon tetrachloride (CCl4) and are performed at room temperature to moderate temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 7-methylnaphthalene in a continuous flow reactor. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 7-Methylnaphthalene derivatives with various functional groups.

    Oxidation: 2-Bromo-7-methylbenzoic acid or 2-Bromo-7-methylbenzaldehyde.

    Reduction: 7-Methylnaphthalene.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methylnaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The methyl group at the seventh position can also influence the reactivity and orientation of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methylnaphthalene
  • 1-Bromo-2-methylnaphthalene
  • 2-Bromonaphthalene

Uniqueness

2-Bromo-7-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which affects its chemical reactivity and the types of reactions it can undergo. This positional isomerism distinguishes it from other brominated naphthalenes and influences its applications in various fields.

Properties

IUPAC Name

2-bromo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFMEFJFFQONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571424
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187746-76-5
Record name 2-Bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspension of 2,7-dibromonaphthalene (61.4 g, 0.21 mole) in ether (400 ml) was cooled to −30° C., and n-BuLi (1.6M in hexane, 135 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 2.5 h, cooled to −30° C., and CH3I (13.5 ml, 0.21 mole) was added. Reaction mixture was allowed to warm to room temperature, stirred for additional 16 h, treated by water (100 ml). Organic layer was separated, water layer was extracted by ether (6×100 ml). Combined organic fraction was evaporated, giving practically pure solid product. The yield 38.1 g (82%).
Quantity
61.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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